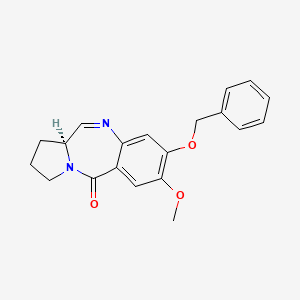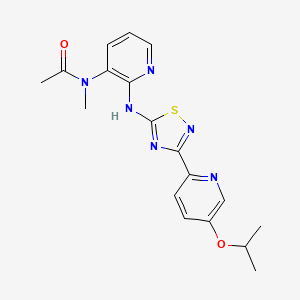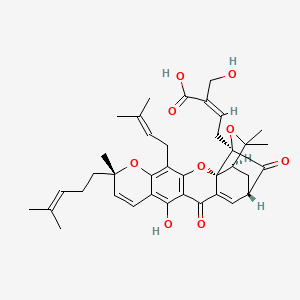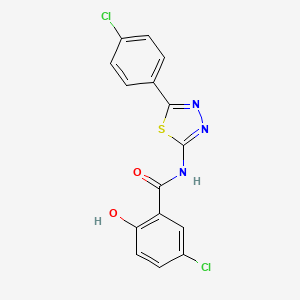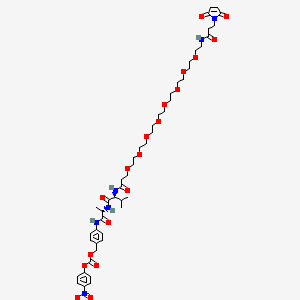
Mal-amide-PEG8-Val-Ala-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amide-PEG8-Val-Ala-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. This compound features a maleimide group that reacts with thiol groups, a polyethylene glycol (PEG) spacer that improves aqueous solubility, and a cathepsin-cleavable Val-Ala dipeptide sequence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amide-PEG8-Val-Ala-PAB-PNP involves multiple steps, including the incorporation of the maleimide group, the PEG spacer, and the Val-Ala dipeptide sequence. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with the final product being purified through techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Mal-amide-PEG8-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Cleavage Reactions: The Val-Ala dipeptide sequence is cleaved by cathepsin enzymes
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds, and the reactions are typically carried out in aqueous or organic solvents.
Cleavage Reactions: These reactions occur under physiological conditions, facilitated by cathepsin enzymes
Major Products Formed
The major products formed from these reactions include the cleaved linker fragments and the conjugated antibody-drug complexes .
Scientific Research Applications
Mal-amide-PEG8-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates for targeted cancer therapy. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of enzyme-substrate interactions and protein modifications.
Medicine: Integral in the development of targeted cancer therapies, allowing for the selective delivery of cytotoxic drugs to cancer cells.
Industry: Used in the production of biopharmaceuticals and diagnostic tools
Mechanism of Action
Mal-amide-PEG8-Val-Ala-PAB-PNP exerts its effects through a cleavable linker mechanism. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. The PEG spacer enhances solubility and pharmacokinetic properties. The Val-Ala dipeptide sequence is cleaved by cathepsin enzymes within the target cells, releasing the cytotoxic drug .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG8-Val-Cit-PAB-PNP: Features a Val-Cit dipeptide sequence instead of Val-Ala.
Mal-Val-Ala-PAB-PNP: Lacks the PEG spacer, affecting solubility and pharmacokinetics
Uniqueness
Mal-amide-PEG8-Val-Ala-PAB-PNP is unique due to its combination of a cleavable Val-Ala dipeptide sequence, a PEG spacer for improved solubility, and a maleimide group for thiol reactivity. This combination enhances its effectiveness as an ADC linker .
Properties
Molecular Formula |
C48H68N6O19 |
|---|---|
Molecular Weight |
1033.1 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C48H68N6O19/c1-35(2)45(47(60)50-36(3)46(59)51-38-6-4-37(5-7-38)34-72-48(61)73-40-10-8-39(9-11-40)54(62)63)52-42(56)15-18-64-20-22-66-24-26-68-28-30-70-32-33-71-31-29-69-27-25-67-23-21-65-19-16-49-41(55)14-17-53-43(57)12-13-44(53)58/h4-13,35-36,45H,14-34H2,1-3H3,(H,49,55)(H,50,60)(H,51,59)(H,52,56)/t36-,45-/m0/s1 |
InChI Key |
XKNFUEHAHZGFPB-PXQFAMQDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
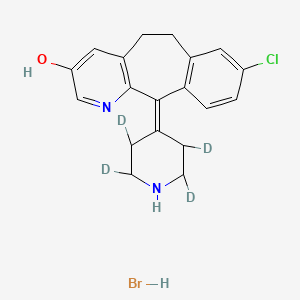
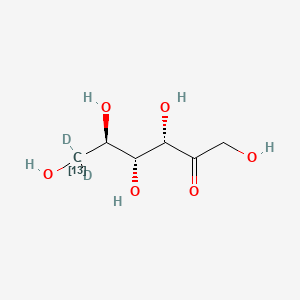
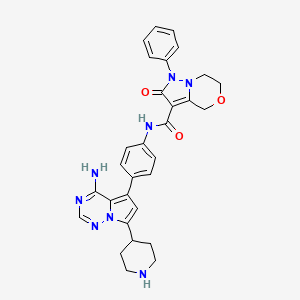
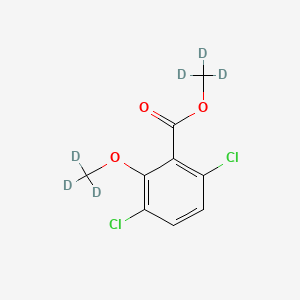
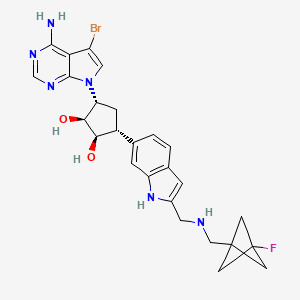
![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)
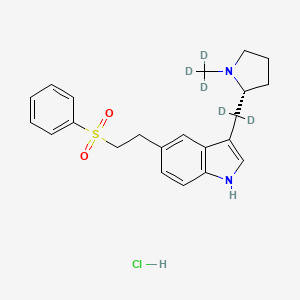
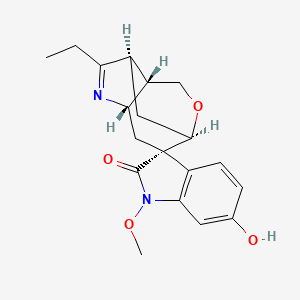
![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
